5-Chloro-4-hydroxy-2-methoxybenzoic acid
Description
5-Chloro-4-hydroxy-2-methoxybenzoic acid (IUPAC name: this compound) is a substituted benzoic acid derivative with a chloro group at position 5, a hydroxy group at position 4, and a methoxy group at position 2. The compound’s molecular formula is inferred as C₈H₇ClO₄, with a molecular weight of approximately 202.45 g/mol (calculated based on substituent contributions).
Properties
Molecular Formula |
C8H7ClO4 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
5-chloro-4-hydroxy-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H7ClO4/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
APGFMLCONMMRLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The biological and physicochemical properties of substituted benzoic acids are highly dependent on the position and nature of substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Note: Molecular weight calculated based on formula C₈H₇ClO₄.
Physicochemical Properties
- Acidity : The target compound’s acidity (pKa ~3–4) is intermediate between 5-chloro-2-methoxybenzoic acid (pKa ~3.5) and 5-chloro-2,4-dihydroxybenzoic acid (pKa ~2.5), reflecting the electron-withdrawing effect of Cl and the electron-donating effects of OH/OCH₃.
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